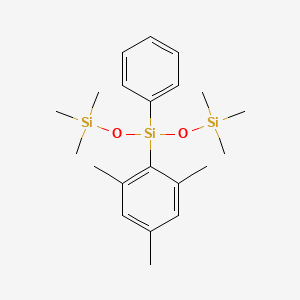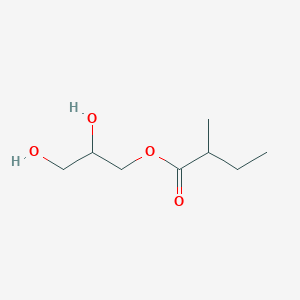
2,3-Dihydroxypropyl 2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl 2-methylbutanoate is an organic compound with the molecular formula C8H16O4 It is an ester formed from the reaction of 2,3-dihydroxypropyl alcohol and 2-methylbutanoic acid
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 2-methylbutanoate can be synthesized through esterification. The reaction involves the condensation of 2,3-dihydroxypropyl alcohol with 2-methylbutanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using industrial-scale distillation or crystallization techniques.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in different ester derivatives.
科学研究应用
2,3-Dihydroxypropyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and as a flavoring agent in the food industry.
作用机制
The mechanism of action of 2,3-dihydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a 2-methylbutanoate group.
Methyl butanoate: A simpler ester with a similar ester functional group but lacks the hydroxyl groups present in 2,3-dihydroxypropyl 2-methylbutanoate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
823192-47-8 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-3-6(2)8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |
InChI 键 |
SSSZNDQONFCIQA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




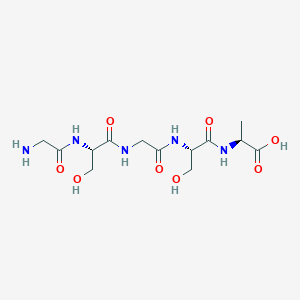
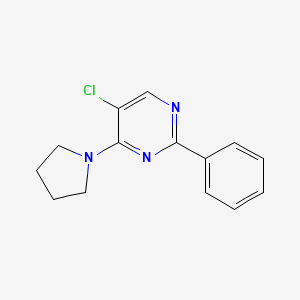
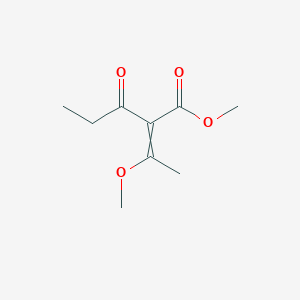
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

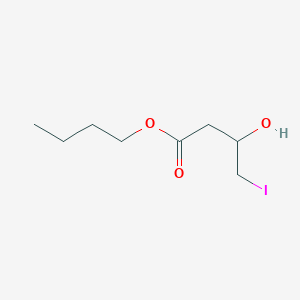

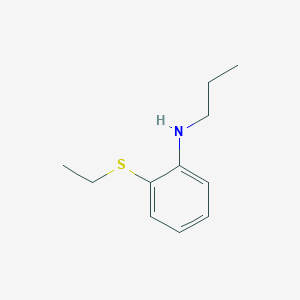
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
